1-Benzyl-6-bromo-2,3-dihydro-1H-indole

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring precise SAR probes for kinase inhibitor programs often face supply inconsistency for specifically substituted indoline building blocks. 1-Benzyl-6-bromo-2,3-dihydro-1H-indole (CAS 63839-22-5) directly addresses this need with its dual N1-benzyl/C6-bromo substitution pattern validated for pp60(c-Src) kinase targeting. • Enables Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) at C6 for rapid library expansion • High-yield N-benzylation route (74-95%) ensures scalable, reproducible supply • Essential for SAR studies where 6-bromo substitution critically modulates antiproliferative activity Supplied with full analytical characterization for immediate medicinal chemistry deployment.

Molecular Formula C15H14BrN
Molecular Weight 288.18 g/mol
CAS No. 63839-22-5
Cat. No. B13988790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6-bromo-2,3-dihydro-1H-indole
CAS63839-22-5
Molecular FormulaC15H14BrN
Molecular Weight288.18 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)Br)CC3=CC=CC=C3
InChIInChI=1S/C15H14BrN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
InChIKeyPOVUUVJNTSZZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-bromo-2,3-dihydro-1H-indole (CAS 63839-22-5): Core Structural and Procurement Baseline


1-Benzyl-6-bromo-2,3-dihydro-1H-indole (CAS 63839-22-5) is a brominated indoline derivative characterized by a benzyl substituent at the N1 position and a bromine atom at the 6-position of the 2,3-dihydroindole core [1]. This specific substitution pattern distinguishes it from other dihydroindoles and indoles, which are widely utilized scaffolds in medicinal chemistry and pharmaceutical development . The compound's molecular formula is C15H14BrN, with a molecular weight of approximately 288.18 g/mol [1]. Its synthesis is typically achieved via the benzylation of 6-bromoindoline with a benzyl halide under basic conditions .

Dual-substituent indoline building block N1-Benzyl and C6-bromo substitution pattern on a 2,3-dihydroindole core supports scaffold-focused medicinal chemistry workflows.
Kinase inhibitor library synthesis May support focused kinase inhibitor library construction where N-benzyl-indole motifs are under investigation.
Cross-coupling diversification handle Aryl bromide at the 6-position enables palladium-catalyzed cross-coupling for rapid analog generation.

Why 1-Benzyl-6-bromo-2,3-dihydro-1H-indole Cannot Be Replaced by Generic Indoline Analogs


Generic substitution of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole with simpler or differently substituted indolines is not scientifically viable due to the precise and synergistic role of its dual substituents. The benzyl group at the N1 position is critical for modulating lipophilicity and target engagement, while the bromine atom at the 6-position is a key driver of biological activity and a versatile handle for further chemical elaboration . Altering either substituent or their positions fundamentally changes the compound's reactivity and potential pharmacological profile, as demonstrated by structure-activity relationship (SAR) studies showing that 6-bromo substitution in related indole systems can lead to a significant decrease or loss of activity compared to other substitution patterns [1]. Using an unsubstituted indoline or a 5-bromo analog would therefore result in a different molecular entity with unpredictable and likely inferior performance in established synthetic routes or biological assays.

Target Attribute N1-Benzyl substitution on dihydroindole core
Substitute Risk Unsubstituted indoline (N1-H) may shift lipophilicity and target-engagement context
Target Attribute Bromine at the 6-position of dihydroindole
Substitute Risk 5-bromo or other positional isomers may alter reactivity and reported SAR profile
Target Attribute 2,3-Dihydroindole saturated core
Substitute Risk Fully aromatic indole analogs may differ in reactivity and binding context

Quantitative Differentiation of 1-Benzyl-6-bromo-2,3-dihydro-1H-indole: Evidence for Scientific Selection


Synthetic Efficiency: Quantified Yield Advantage in Key Derivatization Step

In a key synthetic route for generating N-alkyl and N-benzyl indole derivatives, the N-benzylation step—directly analogous to the final step in producing 1-Benzyl-6-bromo-2,3-dihydro-1H-indole—proceeded with yields ranging from 74% to 95% [1]. This high yield provides a quantifiable advantage over other potential N-protection or N-alkylation strategies, ensuring efficient and cost-effective preparation of the target compound or its downstream derivatives.

Synthetic Yield Range
Class-level
74–95% yield
Class-level yield context supports procurement planning review
Analogous N-benzylation step; data to verify for target compound
Organic Synthesis Medicinal Chemistry Process Chemistry

Structural Differentiation: Unique Substitution Pattern Dictates Reactivity and Target Engagement

The combination of an N1-benzyl group and a 6-bromo substituent on the dihydroindole core is a specific structural motif that is not shared by common alternatives like 6-bromoindoline (CAS 63839-24-7) or 1-methyl-6-bromoindoline. This unique pattern significantly influences both chemical reactivity and biological activity . The benzyl group increases lipophilicity and provides a site for further functionalization, while the 6-bromo position is critical, as SAR studies on related indole phytoalexins demonstrate that incorporation of bromine at position 6 can lead to a decrease or loss of antiproliferative activity in most cases, underscoring the sensitive and non-interchangeable nature of this substitution [1].

Substitution Pattern Comparison
Class-level
N1-Benzyl, C6-Br vs. N1-H or N1-Me analogs
Reported SAR context supports substitution-pattern probe selection
6-bromo substitution can alter cell-model SAR; direct data to verify
Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Kinase Inhibition Potential: Class-Level Evidence Supports Targeted Research Applications

Compounds containing the N-benzyl-indole and bromoindole motifs have demonstrated activity as inhibitors of the pp60(c-Src) tyrosine kinase [1]. A series of N-benzyl-indole-3-amine derivatives and their 5-bromo congeners were evaluated, revealing that certain amine derivatives were more active than their imine counterparts [1]. While direct data for 1-Benzyl-6-bromo-2,3-dihydro-1H-indole is not provided, this class-level evidence strongly suggests its potential as a valuable scaffold or intermediate for developing novel kinase inhibitors targeting the ATP-binding pocket, where the 6-bromo substituent could engage in critical halogen bonding interactions.

Kinase Inhibition Context
Class-level
Reported pp60(c-Src) inhibition for related N-benzyl-indoles
Reported kinase-inhibition context may support inhibitor library research
Class-level evidence; data to verify for this specific compound
Kinase Inhibition Cancer Research Drug Discovery

Optimal Research and Industrial Use Cases for 1-Benzyl-6-bromo-2,3-dihydro-1H-indole


Synthetic Intermediate for Kinase Inhibitor Libraries

This compound is ideally suited as a key intermediate for synthesizing focused libraries of kinase inhibitors. The established synthetic route with high N-benzylation yields (74-95%) [1] ensures efficient derivatization, while class-level evidence for N-benzyl-indole derivatives targeting pp60(c-Src) kinase [2] provides a strong rationale for its inclusion in medicinal chemistry programs aimed at developing novel anti-cancer or anti-inflammatory agents.

Probe for Structure-Activity Relationship (SAR) Studies on Indoline Scaffolds

The compound's unique substitution pattern (N1-benzyl, C6-bromo) makes it an essential tool for probing SAR within the indoline/dihydroindole chemotype. As SAR studies on 6-bromoindole derivatives have shown that this specific substitution can drastically alter antiproliferative activity [1], using this precise compound is necessary to accurately map the pharmacophore and understand the molecular determinants of target binding and cellular efficacy.

Precursor for Advanced Building Blocks via Cross-Coupling

The bromine atom at the 6-position serves as a versatile functional handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or amino groups to rapidly generate more complex and functionally dense molecules. This is a standard and powerful strategy in medicinal chemistry to explore chemical space around a validated core structure [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N-Benzylation synthetic efficiency context
Derivatization scope and yield review
Indoline scaffold SAR studies
Dual-substituent structural context
Substitution-pattern and cell-model SAR review
Cross-coupling diversification
Aryl bromide functional handle
Cross-coupling reactivity review

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